

Synonyms for (R)-3-Amino-1,2-propanediol in chemical literature

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Compound of Interest

Compound Name: (R)-3-Amino-1,2-propanediol

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An In-depth Technical Guide to the Synonyms, Properties, and Synthesis of **(R)-3-Amino-1,2-propanediol**

For researchers, scientists, and drug development professionals, a clear understanding of chemical nomenclature and synthetic accessibility is paramount. This guide provides a comprehensive overview of the synonyms for **(R)-3-Amino-1,2-propanediol**, along with its key physicochemical properties and detailed experimental protocols for its synthesis.

Synonyms and Chemical Identifiers

(R)-3-Amino-1,2-propanediol, a valuable chiral building block, is referenced in chemical literature under various names. Clarity in nomenclature is crucial for accurate literature searches and chemical sourcing. The following table summarizes the synonyms and key identifiers for the (R)-enantiomer, its corresponding (S)-enantiomer, and the racemic mixture.

| Stereoisomer | Common/ Systematic Name(s) | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |
|-----------------|-----------------------------------|----------------|---|----------------------------|--------------------|---------------------------------------|
| (R)-enantiomer | (R)-3-Amino-1,2-propanedio | 66211-46-9[2] | C ₃ H ₉ NO ₂ | 91.11[2] | 105-110[3] | 320-337[3] [1][2] |
| | (2R)-3-aminopropane-1,2-diol[1] | | | | | |
| | (R)-(+)-3-Amino-1,2-propandiol[2] | | | | | |
| (S)-enantiomer | (S)-3-Amino-1,2-propanedio | 61278-21-5[4] | C ₃ H ₉ NO ₂ | 91.11[4] | 54 - 60[6] | 129 - 131 (at 5 mmHg)[6] [4][5] |
| | (2S)-3-aminopropane-1,2-diol[4] | | | | | |
| Racemic Mixture | (±)-3-Amino-1,2-propanedio | 616-30-8[7][8] | C ₃ H ₉ NO ₂ | 91.11[7][8] | 55-57[7] | 264-265 (at 739 mmHg)[7] [1] |
| | 3-Aminopropane-1,2-diol[7] | | | | | |

1-
Aminoglyc
erol[8]

Isoserinol[7]
]

2,3-
Dihydroxyp
ropylamine
[8]

1-Amino-
2,3-
propanedio
l[8]

Experimental Protocols

Detailed methodologies for the synthesis of 3-amino-1,2-propanediol are crucial for its application in research and development. Below are protocols for the synthesis of the racemic mixture and an asymmetric approach to the (R)-enantiomer.

Synthesis of Racemic 3-Amino-1,2-propanediol via Ammonolysis of 3-Chloro-1,2-propanediol

This widely used industrial method involves the nucleophilic substitution of the chlorine atom in 3-chloro-1,2-propanediol with an amino group from ammonia.[1]

Materials and Equipment:

- 3-chloro-1,2-propanediol (glycerin chlorohydrin)
- Aqueous ammonia (25-27% concentration)
- Main catalyst (e.g., cupric oxide) and cocatalyst (e.g., stannic oxide, manganese oxide, or magnesium oxide)

- Pressurized reaction kettle with stirring and heating capabilities
- Filtration apparatus
- Rotary evaporator
- Vacuum distillation setup

Procedure:

- Charge the reaction kettle with 100g of 3-chloro-1,2-propanediol, the main catalyst, and the cocatalyst.
- Add aqueous ammonia (25-27% concentration) in a mass 3 to 8 times that of the 3-chloro-1,2-propanediol.
- Seal the reactor and commence stirring. Heat the mixture to a temperature between 30°C and 50°C.^[1] The reaction is exothermic and requires careful temperature control.
- Maintain the reaction for 1 to 6 hours.^[1] The pressure inside the reactor will increase.
- After the reaction is complete, cool the reactor to ambient temperature.
- Filter the reaction mixture to separate the solid catalysts, which can be recovered and reused.
- Concentrate the filtrate by evaporating the water using a rotary evaporator.
- Purify the resulting crude product by vacuum distillation to obtain pure 3-amino-1,2-propanediol.

Asymmetric Synthesis of (R)-(+)-3-Amino-1,2-propanediol

This method employs a chiral catalyst to achieve the asymmetric dihydroxylation of a prochiral substrate, leading to the desired (R)-enantiomer.

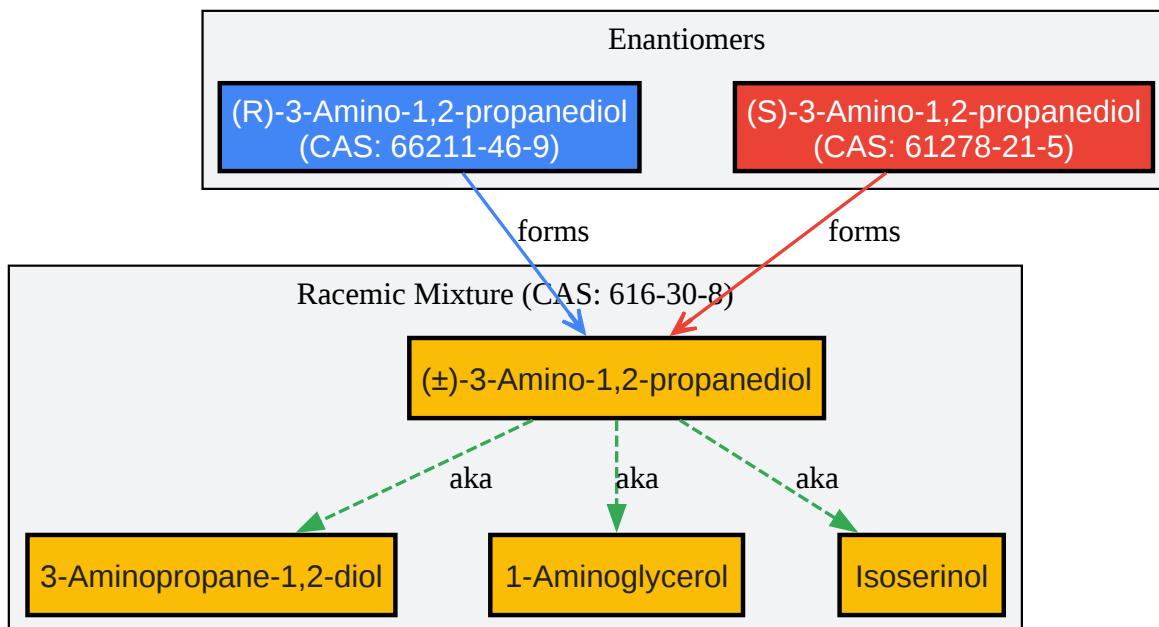
Description: The synthesis of (R)-(+)-3-amino-1,2-propanediol can be achieved through the asymmetric dihydroxylation of allylamine. This reaction is catalyzed by a novel chiral polymer-metal complex, wool-osmium tetroxide (wool-OsO₄). The wool acts as a chiral ligand, influencing the stereochemical outcome of the dihydroxylation.

Key Parameters:

- Catalyst: Wool-OsO₄ complex.
- Substrate: Allylamine.
- Reaction: Asymmetric dihydroxylation.
- Factors Affecting Yield: The chemical and optical yields are significantly influenced by the concentration of OsO₄ in the wool complex, the reaction time, and the molar ratio of allylamine to OsO₄.
- Catalyst Reusability: The wool-OsO₄ complex can be recovered and reused multiple times without a notable decrease in its catalytic activity and enantioselectivity.

Visualization of Synonym and Stereoisomer Relationships

To clarify the relationships between the different forms of 3-amino-1,2-propanediol and their common synonyms, the following diagram is provided.



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Caption: Hierarchical relationship of 3-Amino-1,2-propanediol stereoisomers and synonyms.

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